5-Methoxy-N-isopropyl Tryptamine-d4
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Overview
Description
5-Methoxy-N-isopropyl Tryptamine-d4 is a deuterated derivative of 5-Methoxy-N-isopropyl Tryptamine. It is a synthetic compound belonging to the tryptamine class, which is known for its structural similarity to serotonin, a key neurotransmitter in the human brain. The compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-isopropyl Tryptamine-d4 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-Methoxyindole.
Alkylation: The 5-Methoxyindole is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-Methoxyindole and subsequent alkylation.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Deuteration: Deuterium atoms are introduced using deuterated reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-isopropyl Tryptamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent tryptamine structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields the parent tryptamine structure.
Substitution: Results in various substituted tryptamine derivatives.
Scientific Research Applications
5-Methoxy-N-isopropyl Tryptamine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its interactions with serotonin receptors and other neurotransmitter systems.
Medicine: Investigated for potential therapeutic effects in psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-isopropyl Tryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound may also interact with other receptor systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: Known for its psychedelic effects and structural similarity.
5-Methoxy-N-methyl-N-isopropyltryptamine: Shares similar pharmacological properties but differs in its methyl group substitution.
5-Methoxy-N,N-dimethyltryptamine: Another tryptamine derivative with distinct pharmacological effects.
Uniqueness
5-Methoxy-N-isopropyl Tryptamine-d4 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. The presence of deuterium atoms enhances the stability and detection of the compound in various analytical techniques .
Properties
CAS No. |
1346599-19-6 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
236.351 |
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3/i6D2,7D2 |
InChI Key |
QQZJNZJNPDORBO-KXGHAPEVSA-N |
SMILES |
CC(C)NCCC1=CNC2=C1C=C(C=C2)OC |
Synonyms |
5-Methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine-d4; 5-Methoxy-N-isopropyltryptamine-d4; 5-MeO-NIPT-d4; |
Origin of Product |
United States |
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